molecular formula C10H11ClO4 B15352701 (S)-2,3-dihydroxypropyl 4-Chlorobenzoate

(S)-2,3-dihydroxypropyl 4-Chlorobenzoate

Cat. No.: B15352701
M. Wt: 230.64 g/mol
InChI Key: WUFCRWUDJPHBRT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,3-Dihydroxypropyl 4-chlorobenzoate is an ester derivative of 4-chlorobenzoic acid and (S)-2,3-dihydroxypropanol (glycerol). The compound features a chiral center at the glycerol moiety, giving it stereospecific properties. The 4-chlorobenzoate group contributes to its lipophilicity, while the dihydroxypropyl group enhances water solubility, making it a candidate for pharmaceutical or industrial applications where balanced solubility is critical.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] 4-chlorobenzoate

InChI

InChI=1S/C10H11ClO4/c11-8-3-1-7(2-4-8)10(14)15-6-9(13)5-12/h1-4,9,12-13H,5-6H2/t9-/m0/s1

InChI Key

WUFCRWUDJPHBRT-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@H](CO)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CO)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights Iosimenol, an iodinated X-ray contrast agent with a 2,3-dihydroxypropylimino backbone . While distinct in application, structural parallels and differences between these compounds offer insights into functional group effects:

Key Structural and Functional Comparisons
Compound Molecular Formula Functional Groups Substituents Molecular Weight (g/mol) Primary Application
(S)-2,3-Dihydroxypropyl 4-Chlorobenzoate C₁₀H₁₁ClO₄ Ester, diol, chloroaryl 4-Cl, (S)-diol ~230.64 Hypothetical: Prodrugs
Iosimenol C₃₁H₃₆I₆N₆O₁₄ Triiodoaryl, amide, diol 6 I, dihydroxypropyl 1478.08 X-ray contrast agent

Functional Group Analysis :

  • Ester vs. Amide Linkages: The ester group in the target compound is more hydrolytically labile than Iosimenol’s amide bonds, suggesting differences in metabolic stability .
  • Diol Configuration : Both compounds utilize 2,3-dihydroxypropyl groups, which improve aqueous solubility. However, the (S)-enantiomer in the target compound may confer stereospecific interactions in biological systems.
Hypothetical Comparisons to Benzoate Esters

If compared to non-chlorinated analogs (e.g., methyl 4-hydroxybenzoate):

  • Lipophilicity : The 4-Cl group increases logP (lipophilicity) compared to hydroxyl or methyl substituents.
  • Stability : Ester hydrolysis rates would vary with substituent electronics (Cl withdraws electrons, accelerating hydrolysis relative to methyl groups).

Research Findings and Data Gaps

  • Iosimenol’s Evidence: The provided data confirms its use as a non-ionic contrast agent due to high iodine content and low osmolality .
  • Target Compound: No direct pharmacological data is available in the evidence. However, chlorobenzoate esters are studied for antimicrobial and plasticizer applications. Enantiomeric purity (S-configuration) could influence binding affinity in chiral environments.

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